molecular formula C10H14N2O2S B8277552 4-(Butylsulfanyl)-2-nitroaniline

4-(Butylsulfanyl)-2-nitroaniline

Cat. No.: B8277552
M. Wt: 226.30 g/mol
InChI Key: CAEMAVFCMWOXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butylsulfanyl)-2-nitroaniline is a nitroaromatic compound featuring a butylsulfanyl (-S-C₄H₉) substituent at the para position and a nitro (-NO₂) group at the ortho position relative to the aniline (-NH₂) moiety. The methylsulfanyl analog has a molecular weight of 184.22 g/mol, is stored at room temperature, and is used in research settings .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

4-butylsulfanyl-2-nitroaniline

InChI

InChI=1S/C10H14N2O2S/c1-2-3-6-15-8-4-5-9(11)10(7-8)12(13)14/h4-5,7H,2-3,6,11H2,1H3

InChI Key

CAEMAVFCMWOXEF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Sulfanyl (-S-) groups are electron-donating, which may stabilize the nitroaniline ring and influence reactivity in substitution reactions .
  • Synthesis : Analogous compounds are synthesized via nucleophilic substitution (e.g., thiol reactions), palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups), or stepwise nitration/acylation .

Toxicity

  • Chloronitroanilines : 4-Chloro-2-nitroaniline (4C2NA) and 2-chloro-4-nitroaniline (2C4NA) induce hepatocyte toxicity at 2 mM, causing glutathione depletion and enzyme dysfunction. 2C4NA is more toxic than 4C2NA .

Pharmacological Potential

  • Piperazinyl Derivatives : Compounds like 4-(4-ethylpiperazin-1-yl)-2-nitroaniline are intermediates in anticancer agents, highlighting the role of amine substituents in enhancing bioactivity .
  • Nitrosoaniline Derivatives : Substituted nitrosoanilines (e.g., N1-butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine) exhibit stimuli-responsive behaviors, suggesting applications in materials science .

Metabolic and Environmental Stability

  • Sulfonyl vs. Sulfanyl : 4-(Methylsulfonyl)-2-nitroaniline (CAS 21731-56-6) is more polar than its sulfanyl analog, affecting environmental persistence and solubility .

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